3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring system, as well as a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives via a one-pot catalyst-free procedure at room temperature . Another approach includes the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and the development of cancer. The compound also induces apoptosis, or programmed cell death, in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but with a methyl group instead of a benzyl group.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a similar triazole and thiadiazole ring system but with different substituents.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of a benzodioxole moiety with a triazole and thiadiazole ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.
Properties
CAS No. |
122222-13-3 |
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Molecular Formula |
C17H12N4O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12N4O2S/c1-2-4-11(5-3-1)8-15-20-21-16(18-19-17(21)24-15)12-6-7-13-14(9-12)23-10-22-13/h1-7,9H,8,10H2 |
InChI Key |
QQFPCHUUAHDFEO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(S4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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